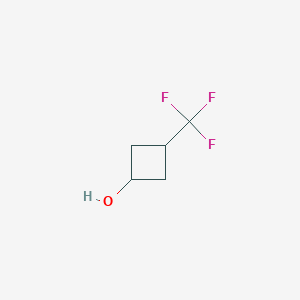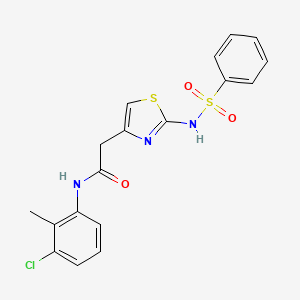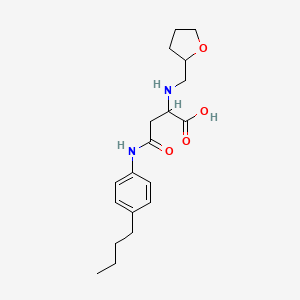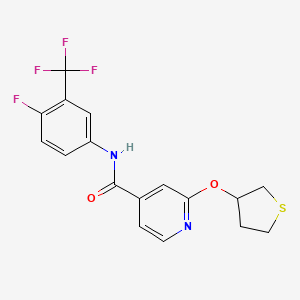![molecular formula C16H21N3O2 B2958874 1-(4-((1H-pyrrolo[2,3-b]pyridin-1-yl)methyl)piperidin-1-yl)-2-methoxyethanone CAS No. 1421515-08-3](/img/structure/B2958874.png)
1-(4-((1H-pyrrolo[2,3-b]pyridin-1-yl)methyl)piperidin-1-yl)-2-methoxyethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-(4-((1H-pyrrolo[2,3-b]pyridin-1-yl)methyl)piperidin-1-yl)-2-methoxyethanone” is a complex organic molecule that contains several functional groups. It includes a pyrrolo[2,3-b]pyridine group, which is a bicyclic compound containing a pyrrole ring fused with a pyridine ring . This structure is often found in bioactive molecules and pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrrolo[2,3-b]pyridine group would contribute to the rigidity of the molecule, while the piperidine and methoxyethanone groups could potentially introduce some flexibility .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The pyrrolo[2,3-b]pyridine group might participate in electrophilic substitution reactions, while the piperidine group could potentially undergo reactions typical for secondary amines .Scientific Research Applications
Synthesis and Medicinal Chemistry Applications
Innovative Synthesis Methods : A study introduced a novel method for the synthesis of compounds involving pyrrolidine and piperidine structures, highlighting the importance of such compounds in medicinal chemistry. The proposed synthesis method is based on the catalytic hydrogenation of pyrrolylpyridine, which can be prepared by the condensation of 3-aminopyridine with dimethoxytetrahydrofuran, demonstrating a simplified approach to generating structurally complex diamines (R. Smaliy et al., 2011).
Design and Synthesis of Pyrrolo[1,2-a]quinoxalines : The creation of pyrrolo[1,2-a]quinoxalines through 1,3-dipolar cycloaddition reactions showcases the chemical versatility and potential pharmacological relevance of piperidinyl-related structures. These compounds were synthesized to explore additional reaction mechanisms, indicating the broad applicability of such frameworks in developing novel therapeutic agents (H. Kim et al., 1990).
Material Science and Engineering
- Corrosion Inhibition Studies : Quantum chemical and molecular dynamic simulation studies on piperidine derivatives have elucidated their potential as corrosion inhibitors for iron. These studies provide insights into the adsorption behaviors and inhibition efficiencies of such compounds, demonstrating the intersection between organic chemistry and material science in addressing corrosion-related challenges (S. Kaya et al., 2016).
Synthetic and Structural Chemistry
- Structural Analysis of Piperidine Derivatives : Research on the synthesis and crystal structure of piperidine-containing compounds emphasizes the importance of understanding the molecular geometry and interactions in designing molecules with desired properties. Such studies contribute to the foundational knowledge necessary for the targeted synthesis of new compounds with specific functionalities (Raju Suresh Kumar et al., 2010).
Mechanism of Action
Target of Action
The primary targets of this compound are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptor tyrosine kinases consisting of four distinct isoforms (FGFR1-4) that are found across various tissue types . They play a crucial role in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .
Mode of Action
This compound exhibits potent inhibitory activity against FGFR1, 2, and 3 . It acts by inhibiting these receptors, thereby disrupting the signal transduction pathways they regulate . The compound’s interaction with its targets results in the inhibition of cell proliferation and induction of apoptosis .
Biochemical Pathways
Upon binding to fibroblast growth factors, FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in the activation of downstream signaling pathways including RAS–MEK–ERK, PLCγ, and PI3K–Akt . The compound’s action on FGFRs disrupts these pathways, affecting various cellular processes .
Pharmacokinetics
It’s worth noting that the compound’s low molecular weight could potentially enhance its bioavailability .
Result of Action
The compound’s action results in the inhibition of cell proliferation and induction of apoptosis . It also significantly inhibits the migration and invasion of cells . These effects could potentially be beneficial in the context of cancer therapy, where the goal is often to inhibit the proliferation and spread of cancer cells .
Biochemical Analysis
Biochemical Properties
The compound interacts with the fibroblast growth factor receptor (FGFR) family, which consists of four distinct isoforms (FGFR1–4) found across various tissue types . The FGFR1–4 isoforms mainly consist of highly conserved extracellular ligand-binding domains, a single transmembrane segment, and a cytoplasmic tyrosine kinase domain .
Cellular Effects
In vitro, 1-(4-((1H-pyrrolo[2,3-b]pyridin-1-yl)methyl)piperidin-1-yl)-2-methoxyethanone has been shown to inhibit breast cancer 4T1 cell proliferation and induce its apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells .
Molecular Mechanism
Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt .
Properties
IUPAC Name |
2-methoxy-1-[4-(pyrrolo[2,3-b]pyridin-1-ylmethyl)piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c1-21-12-15(20)18-8-4-13(5-9-18)11-19-10-6-14-3-2-7-17-16(14)19/h2-3,6-7,10,13H,4-5,8-9,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQEWJAJIAWBXSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCC(CC1)CN2C=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Benzyl (3S)-3-{[(benzyloxy)carbonyl]amino}-3-{[(2R)-1-methoxy-1-oxo-3-phenylpropan-2-yl]carbamoyl}propanoate](/img/structure/B2958792.png)


![N-(furan-2-ylmethyl)-2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B2958795.png)
![5-[2-(azepan-1-yl)-2-oxoethoxy]-2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)pyran-4-one](/img/structure/B2958796.png)

![4-[[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methyl]benzonitrile](/img/structure/B2958798.png)
![N-(3-(benzo[d]thiazol-2-ylthio)-4-hydroxyphenyl)-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2958800.png)
![2-(8-benzoyl-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl)-N-(4-chlorophenyl)acetamide](/img/structure/B2958803.png)
![N-(4-fluorobenzyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2958805.png)

![1-[2-(2-Fluorophenoxy)acetyl]-N-(2,3,4-trifluorophenyl)azetidine-3-carboxamide](/img/structure/B2958807.png)


